molecular formula C18H20N4O7S B2679069 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester CAS No. 304669-24-7

3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester

Cat. No.: B2679069
CAS No.: 304669-24-7
M. Wt: 436.44
InChI Key: XEHQWOMGRRNVGP-MDZDMXLPSA-N
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Description

3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxy groups and a sulfonamide linkage, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester typically involves multiple steps, including the formation of the pyrimidine ring, sulfonamide linkage, and esterification. Common solvents used in these reactions include ethanol (EtOH), acetonitrile (CH3CN), and tetrahydrofuran (THF). Catalysts such as Raney nickel (Ni) and sodium cyanoborohydride are often employed to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonamide-containing molecules, such as:

Uniqueness

What sets 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

ethyl (E)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O7S/c1-4-29-17(24)10-9-15(23)19-12-5-7-13(8-6-12)30(25,26)22-14-11-16(27-2)21-18(20-14)28-3/h5-11H,4H2,1-3H3,(H,19,23)(H,20,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHQWOMGRRNVGP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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